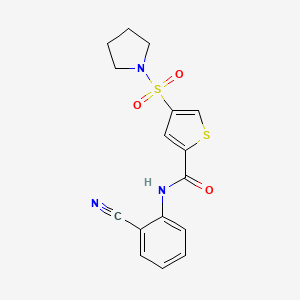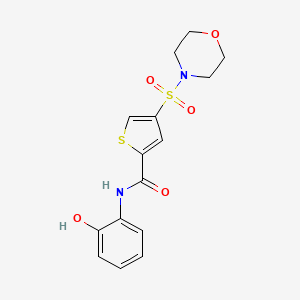
N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide often involves multi-component reactions, allowing for the efficient construction of complex molecules. For instance, Jayarajan et al. (2019) described a water-mediated synthesis of related compounds through a three-component reaction, utilizing bases like triethylamine at room temperature, highlighting a method that could potentially be applied to the synthesis of N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds akin to N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has been studied using techniques like X-ray diffraction and computational methods. Banerjee et al. (2002) examined the crystal structure and molecular conformation of a related solvated compound, providing insights into the structural aspects that might be similar in N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide (Banerjee et al., 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide can be inferred from related compounds. For example, the work by Korkmaz and Zora (2020) on the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines demonstrates the potential for diverse chemical transformations and the introduction of functional groups that could also apply to N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide (Korkmaz & Zora, 2020).
Physical Properties Analysis
The physical properties of compounds like N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide can be studied through various spectroscopic and analytical techniques. The work by Shibahara et al. (2006) on the synthesis and investigation of 2-azaindolizines offers a methodological approach that could be applied to determine the physical properties of N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide, including its photophysical properties (Shibahara et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide, can be explored through studies on similar compounds. For instance, the research by Zhou et al. (2021) on the synthesis and structure determination of a novel compound provides valuable insights into the chemical behavior and interaction potential of related compounds, which could be relevant for understanding N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide (Zhou et al., 2021).
科学的研究の応用
Synthesis and Derivatives
N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is a compound that serves as a versatile synthon in chemical synthesis. It has been used to prepare a variety of heterocyclic compounds, such as thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides, demonstrating its utility in the synthesis of complex organic molecules. For example, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones, showcasing the compound's role in facilitating novel synthetic routes for the development of potentially bioactive molecules (El-Meligie et al., 2020).
Antibacterial and Antimicrobial Properties
The synthesis of new antibiotic and antibacterial drugs from derivatives of N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has been explored. By reacting with various reagents, derivatives have demonstrated significant biological activity against Gram-positive and Gram-negative bacteria. This highlights the potential of N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide derivatives in the development of new antimicrobial agents (Ahmed, 2007).
Polymer Science Applications
The compound has also found applications in polymer science. It has been involved in the synthesis of aromatic polyamides and polyimides, where it contributes to the production of materials with desirable thermal and mechanical properties. These polymers are characterized by high glass transition temperatures and thermal stability, making them suitable for high-performance applications (Yang & Lin, 1994). Transparent and flexible films of these polymers can be cast, indicating their potential utility in electronic and aerospace industries.
特性
IUPAC Name |
N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c17-10-12-5-1-2-6-14(12)18-16(20)15-9-13(11-23-15)24(21,22)19-7-3-4-8-19/h1-2,5-6,9,11H,3-4,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMNEGOADZECGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopentyl-9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523829.png)

![3-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-azetidinyl}pyridine](/img/structure/B5523835.png)

![N'-[4-(diethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5523852.png)

![4-(3-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5523863.png)
![N-(3,5-dimethylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]urea](/img/structure/B5523866.png)
![4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate](/img/structure/B5523881.png)
![N-[2-(2-fluorophenyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5523895.png)
![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5523913.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5523915.png)

![4-methyl-3-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523937.png)